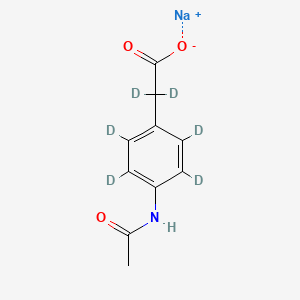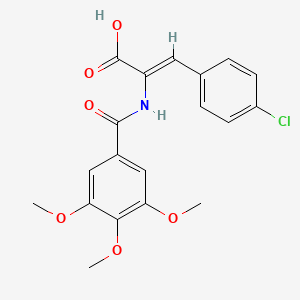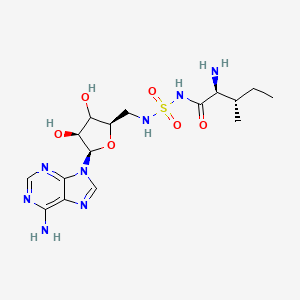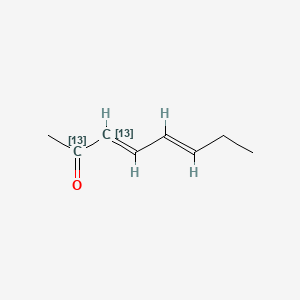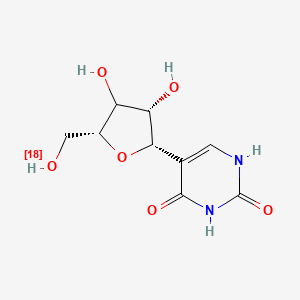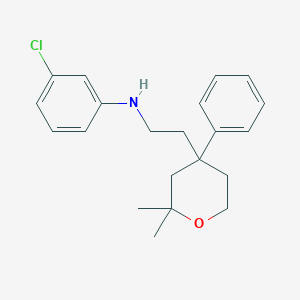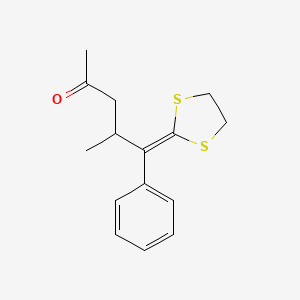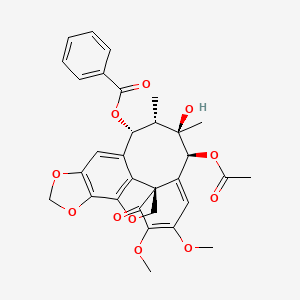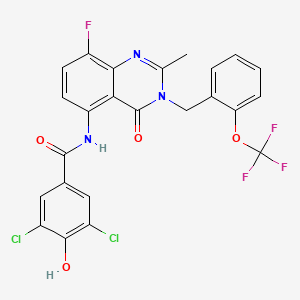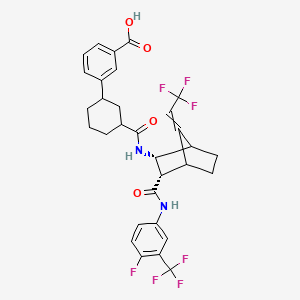
RXFP1 receptor agonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RXFP1 receptor agonist-1 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor involved in various physiological processes, including reproductive and cardiovascular functions. This compound mimics the effects of the natural hormone relaxin-2, which is known for its role in pregnancy and its therapeutic potential in treating heart failure and fibrotic diseases .
準備方法
The synthesis of RXFP1 receptor agonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of organic reactions, such as alkylation, acylation, and cyclization.
Step 2: Introduction of functional groups that enhance the binding affinity and selectivity for RXFP1.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
RXFP1 receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions can introduce new functional groups that enhance the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
科学的研究の応用
RXFP1 receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of RXFP1 and related receptors.
Biology: It helps in understanding the physiological roles of relaxin and its receptor in various biological processes.
Medicine: this compound shows potential in treating conditions such as heart failure, fibrosis, and reproductive disorders.
作用機序
The mechanism of action of RXFP1 receptor agonist-1 involves binding to the RXFP1 receptor, which is a multi-domain G protein-coupled receptor. Upon binding, the agonist activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway, which mediate the compound’s vasodilatory, anti-fibrotic, and anti-inflammatory effects .
類似化合物との比較
RXFP1 receptor agonist-1 is unique compared to other similar compounds due to its high selectivity and potency for RXFP1. Similar compounds include:
Relaxin-2: The natural hormone that this compound mimics.
Small molecule agonists: These compounds also target RXFP1 but may have different pharmacokinetic properties and modes of action.
Peptide-based agonists: These are structurally similar to this compound but may vary in their binding affinity and stability.
特性
分子式 |
C31H29F7N2O4 |
|---|---|
分子量 |
626.6 g/mol |
IUPAC名 |
3-[3-[[(2R,3S)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-7-(2,2,2-trifluoroethylidene)-2-bicyclo[2.2.1]heptanyl]carbamoyl]cyclohexyl]benzoic acid |
InChI |
InChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1 |
InChIキー |
IUWHVVBHXOBNHO-MSFFLRKXSA-N |
異性体SMILES |
C1CC(CC(C1)C(=O)N[C@H]2[C@H](C3CCC2C3=CC(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C5=CC(=CC=C5)C(=O)O |
正規SMILES |
C1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



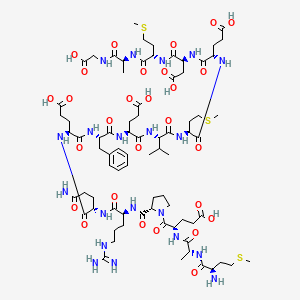
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
